molecular formula C18H15BrClN3OS B3007299 4-bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide CAS No. 897457-01-1

4-bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Cat. No.: B3007299
CAS No.: 897457-01-1
M. Wt: 436.75
InChI Key: LJUQIQSFTLGNKW-UHFFFAOYSA-N
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Description

4-bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a synthetic organic compound designed for research applications, particularly in the field of medicinal chemistry and oncology. Its structure incorporates a benzamide moiety linked to a 5-(4-chlorophenyl)-1H-imidazole ring via a thioether-containing chain, a design that leverages the known pharmacological significance of its components. The imidazole ring is a privileged scaffold in drug discovery and is present in several clinically used anticancer agents . Researchers are particularly interested in imidazole derivatives for their potential to interact with various biological targets, including DNA, through covalent or non-covalent interactions such as groove binding, which can halt cell division . Furthermore, the benzimidazole core, a closely related structure, is a key pharmacophore in known anticancer drugs such as bendamustine and is found in compounds that function as DNA minor groove binders . This suggests that this compound may serve as a valuable chemical probe or starting point for developing novel therapeutic agents targeting specific pathways in cancer cell proliferation. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-bromo-N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrClN3OS/c19-14-5-1-13(2-6-14)17(24)21-9-10-25-18-22-11-16(23-18)12-3-7-15(20)8-4-12/h1-8,11H,9-10H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUQIQSFTLGNKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N2)SCCNC(=O)C3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a complex organic compound with a diverse range of biological activities, primarily due to its unique structural features. This compound contains a bromo group, a chlorophenyl moiety, an imidazole ring, and a thioether group, which contribute to its potential applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula for this compound is C18H15BrClN3OSC_{18}H_{15}BrClN_3OS, with a molecular weight of 436.8 g/mol. The structural diversity provided by halogenated groups and the thioether functionality enhances its biological interactions.

PropertyValue
Molecular FormulaC₁₈H₁₅BrClN₃OS
Molecular Weight436.8 g/mol
CAS Number897457-01-1

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The imidazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The presence of the chlorophenyl group enhances cell membrane penetration, increasing bioavailability, while the bromine atom may participate in halogen bonding, influencing interactions with biological molecules.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, showing promising IC50 values comparable to established chemotherapeutics.

Case Studies:

  • MCF-7 Cell Line : The compound showed a notable reduction in cell proliferation, with IC50 values indicating effective growth inhibition.
  • A549 Cell Line : Significant inhibitory activity was observed, suggesting potential for lung cancer treatment.

Antimicrobial Activity

The compound has also been screened for antimicrobial properties. Preliminary results indicate effectiveness against certain bacterial strains, which may be linked to its structural components that disrupt bacterial cell integrity .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, this compound has shown anti-inflammatory effects in various assays. The mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes related to inflammation pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
3-bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamideSimilar bromo and thioether groupsAnticancer properties
2-bromo-N-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamideContains pyrimidine instead of chlorophenylAntitumor activity
Benzimidazole derivativesIncludes benzimidazole core; diverse substitutions possibleAnticancer and antimicrobial activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen Substitution Effects

  • 3-Bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide (CAS 897456-99-4): This positional isomer differs only in the bromine substitution position on the benzamide ring (3-bromo vs. 4-bromo). For example, 4-substituted aryl halides often exhibit enhanced steric compatibility with hydrophobic enzyme pockets compared to 3-substituted analogs .
  • (5Z)-3-(4-Bromo-benzyl)-5-(4-chloro-benzylidene)-4-thioxo-imidazolidin-2-one: This compound shares a brominated benzyl group and a 4-chlorophenyl moiety but replaces the thioethylbenzamide with a thioxo-imidazolidinone core. It demonstrated moderate cytotoxicity in preliminary screens, though its IC₅₀ values were higher than those of imidazole derivatives with simpler substituents .

Imidazole Derivatives with Anticancer Activity

  • Ethyl 2-[5-(4-Chlorophenyl)-2-methyl-1H-Imidazole-4-yl] Acetate: This analog lacks the thioether and benzamide groups but includes a 4-chlorophenyl-imidazole scaffold. In vitro studies showed 50% reduction in viability of A549 and NCI-H460 cancer cell lines at 10 μM, outperforming simpler imidazoles. It also modulated sirtuin (SIRT1/2) expression, suggesting epigenetic mechanisms .
  • 2-(4-Bromophenyl)-N-[3-(1H-Imidazol-1-yl)propyl]quinazolin-4-amine :
    This quinazoline-imidazole hybrid, featuring a 4-bromophenyl group, showed strong binding to kinase targets due to its planar quinazoline ring. However, its larger size (MW 476.3 g/mol) and rigid structure likely limit bioavailability compared to the more flexible thioethylbenzamide derivative .

Thioether-Linked Benzamide Analogs

  • N-[2-(2-Benzothiazolylamino)ethyl]-2-[(2-Thienylmethyl)thio]-benzamide (Compound 55, ): This analog replaces the imidazole-thioethyl group with a benzothiazole-thioethyl moiety. While specific bioactivity data are unavailable, benzothiazole derivatives are known for antiviral and antitumor properties, suggesting divergent therapeutic applications compared to the target compound’s imidazole-based design .

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